(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

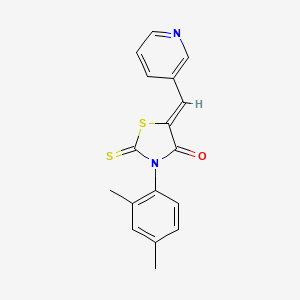

Its structure features a rhodanine core (a five-membered ring containing sulfur and nitrogen atoms) substituted at the 3-position with a 2,4-dimethylphenyl group and at the 5-position with a pyridin-3-ylmethylidene moiety. The (5Z) stereochemistry indicates the Z-configuration of the exocyclic double bond at position 5, which is critical for molecular planarity and intermolecular interactions .

For example, compounds like “(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” () share the rhodanine scaffold but differ in substituent groups, which influence solubility, crystal packing, and bioactivity .

Properties

IUPAC Name |

(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-11-5-6-14(12(2)8-11)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWMTAKYRJGWJF-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is notable for its diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.

Structure and Synthesis

The structure of the compound features a thiazolidinone core with a thioxo group and various aromatic substituents. The synthesis typically involves multicomponent reactions that combine different reactants to yield the desired product efficiently. For example, reactions involving aldehydes and thioketones are common in generating thiazolidinone derivatives.

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, structural modifications can enhance their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound in focus has been evaluated for its anticancer activity through in vitro assays against several cancer types, demonstrating promising results.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Induction of apoptosis |

| This compound | MCF-7 | 12.8 | Cell cycle arrest |

Antimicrobial Activity

Thiazolidinone derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinones have also been documented. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The specific compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro.

Case Studies

- Anticancer Study : A study conducted on various thiazolidinone derivatives found that those with pyridine substitutions exhibited enhanced anticancer activity compared to their counterparts without such groups. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy.

- Antimicrobial Evaluation : Another research effort highlighted the broad-spectrum antimicrobial activity of thiazolidinones, where the tested compound showed significant inhibition against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is influenced significantly by their substituents. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity for biological targets. For instance:

- Aromatic substituents can enhance lipophilicity and cellular uptake.

- Thioxo groups contribute to increased reactivity towards biological targets.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- The 2,4-dimethylphenyl group in the target compound likely enhances hydrophobicity compared to hydroxylated analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility.

- The pyridin-3-ylmethylidene substituent introduces a nitrogen-containing aromatic system, enabling hydrogen bonding or coordination with biological targets, similar to pyridin-2-yl derivatives () .

Stereochemistry and Planarity :

- The (5Z)-configuration ensures coplanarity between the rhodanine core and the exocyclic substituent, as seen in analogs like “(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” (dihedral angle between rings: 9.68°) . This planarity is crucial for π–π stacking in crystal lattices and interaction with biological receptors.

Synthetic Methods: Most rhodanine derivatives are synthesized via Knoevenagel condensation between rhodanine and aldehydes under basic conditions (e.g., K₂CO₃ in water, as in ) . Microwave-assisted synthesis () improves yields (e.g., 79% for compound 3h) and reduces reaction times .

Crystallographic and Physicochemical Properties

Crystal structures of related compounds (e.g., ) reveal:

- Intermolecular Interactions : Stabilization via C–H⋯S, C–H⋯O, and C–H⋯π bonds. For example, in “(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one,” dimers form via O–H⋯S and C–H⋯O interactions, creating R₂²(7) and R₂²(10) motifs .

- Thermal Stability : Higher melting points (e.g., 246–250°C in ) correlate with extended conjugation and strong intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.